tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including analogs with structural similarities to tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were developed from a pyrimidine hit identified in a high-throughput screening (HTS) campaign, with further structure-activity relationship (SAR) studies optimizing their potency. The optimization involved modifications to the core pyrimidine moiety and various positions on the pyrimidine ring. One of the optimized compounds demonstrated significant in vitro potency, anti-inflammatory activity in an animal model, and antinociceptive activity in a pain model, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
MAP Kinase Inhibitors
Another study focused on the synthesis of a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis. This research involved a novel six-step synthesis suitable for large-scale preparation, which included a highly chemoselective Grignard addition involving a structure similar to this compound. The synthesis aimed to improve the pharmacokinetic profile while maintaining inhibitory activity against the enzyme, demonstrating the compound's potential in drug development programs (Chung et al., 2006).
Nociceptin Antagonists
Efficient and practical asymmetric synthesis of a compound structurally related to this compound was developed as an intermediate for synthesizing nociceptin antagonists. This synthesis involved diastereoselective reduction and isomerization steps, proving applicable for large-scale operation. The production of enantiomerically pure compounds supports their potential use in developing therapies targeting nociceptin receptors (Jona et al., 2009).
SK Channel Activators
A study identified a small molecule, GW542573X, as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels, with a structure akin to this compound. This molecule was found to be the first SK1-selective compound described, showcasing a new mechanism of action as both a modulator and an opener of SK channels. Such compounds could have significant implications in developing treatments for diseases modulated by SK channels (Hougaard et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)17-10-12-5-8-19(9-6-12)13-4-7-16-11-18-13/h4,7,11-12H,5-6,8-10H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUNQENFGUBZMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.